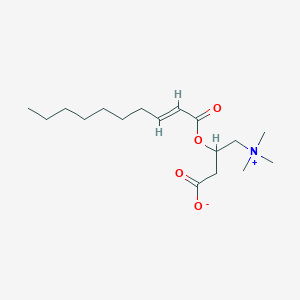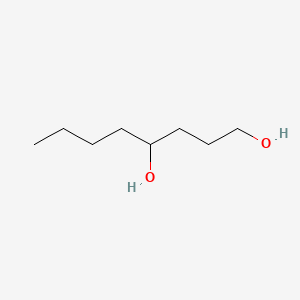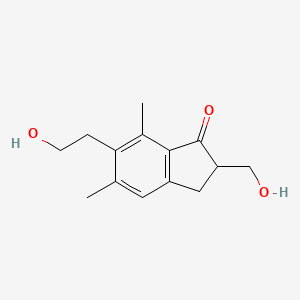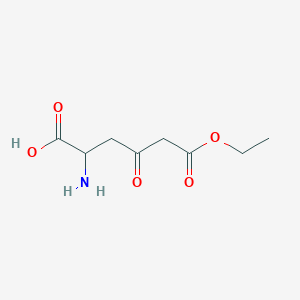
4,4'-Dimethyl-2,2'-bipyridine 1,1'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, characterized by the presence of two methyl groups at the 4 and 4’ positions and an oxide group at the 1 and 1’ positions. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide typically involves the oxidation of 4,4’-Dimethyl-2,2’-bipyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the bipyridine to its dioxide form.
Industrial Production Methods: Industrial production of 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex bipyridine derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent bipyridine compound.
Substitution: The methyl groups at the 4 and 4’ positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Higher oxidation states of bipyridine derivatives.
Reduction: 4,4’-Dimethyl-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its luminescent properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Wirkmechanismus
The mechanism of action of 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The presence of the oxide group enhances the compound’s ability to participate in redox reactions, making it a versatile reagent in both chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
4,4’-Dimethyl-2,2’-bipyridine: The parent compound without the oxide groups.
4,4’-Dimethoxy-2,2’-bipyridine: A derivative with methoxy groups instead of methyl groups.
2,2’-Bipyridine: The basic bipyridine structure without any substituents.
Uniqueness: 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide is unique due to the presence of both methyl and oxide groups, which confer distinct electronic and steric properties. These modifications enhance its ability to form stable complexes with metal ions and participate in redox reactions, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
87855-83-2 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
4-methyl-2-(4-methyl-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-5-13(15)11(7-9)12-8-10(2)4-6-14(12)16/h3-8H,1-2H3 |
InChI-Schlüssel |
XOXYAEFGZOTYPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=C[N+]2=O)C)N(C=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)




![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)






![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
